Hemicholinium-15

choline transport inhibition synaptosomal HACU hemicholinium SAR

Hemicholinium-15 (HC-15), chemically 4,4-dimethyl-2-hydroxy-2-phenylmorpholinium bromide (C₁₂H₁₈BrNO₂, MW 288.18), is the 'half-molecule' monomeric analog of the bisquaternary hemicholinium-3 (HC-3). It functions as a competitive inhibitor of the high-affinity choline uptake (HACU) transporter (CHT) at cholinergic nerve terminals, thereby limiting choline availability for acetylcholine (ACh) synthesis.

Molecular Formula C12H18BrNO2
Molecular Weight 288.18 g/mol
CAS No. 4303-88-2
Cat. No. B1615372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemicholinium-15
CAS4303-88-2
Molecular FormulaC12H18BrNO2
Molecular Weight288.18 g/mol
Structural Identifiers
SMILESC[N+]1(CCOC(C1)(C2=CC=CC=C2)O)C.[Br-]
InChIInChI=1S/C12H18NO2.BrH/c1-13(2)8-9-15-12(14,10-13)11-6-4-3-5-7-11;/h3-7,14H,8-10H2,1-2H3;1H/q+1;/p-1
InChIKeyVQGRNOCAQVTQAI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hemicholinium-15 (CAS 4303-88-2): A Hemicholinium-Class High-Affinity Choline Uptake Inhibitor for Specialized Cholinergic Research and PET Tracer Development


Hemicholinium-15 (HC-15), chemically 4,4-dimethyl-2-hydroxy-2-phenylmorpholinium bromide (C₁₂H₁₈BrNO₂, MW 288.18), is the 'half-molecule' monomeric analog of the bisquaternary hemicholinium-3 (HC-3) [1]. It functions as a competitive inhibitor of the high-affinity choline uptake (HACU) transporter (CHT) at cholinergic nerve terminals, thereby limiting choline availability for acetylcholine (ACh) synthesis [2]. Unlike HC-3, HC-15 exhibits a distinctive pharmacological profile at the neuromuscular junction—acting as a noncompetitive sensitizer of nicotinic receptors rather than a curare-like antagonist—and serves as a substrate for choline acetyltransferase (ChAc) with a lower acetylation rate than HC-3 [3]. Furthermore, HC-15 has been radiolabeled with carbon-11 and fluorine-18, enabling its use as a positron emission tomography (PET) tracer for non-invasive imaging of cardiac HACU [4].

Why Hemicholinium-15 Cannot Be Substituted by HC-3 or Other Choline Uptake Inhibitors in Research and Imaging Applications


Despite shared membership in the hemicholinium family, HC-15 and HC-3 exhibit a 100-fold difference in HACU inhibitory potency (I₅₀ ~8.0 μM vs ~0.08 μM in rat brain synaptosomes) and mechanistically divergent actions at the neuromuscular junction—HC-15 acts as a noncompetitive ACh sensitizer while HC-3 exerts a curare-like blockade [1][2]. HC-15 is also uniquely suited for PET tracer development because its monomeric structure permits N-[¹¹C]methylation and N-[¹⁸F]fluoromethylation with high radiochemical yields (55–70% and 20–30%, respectively), a synthetic route not directly translatable to the bisquaternary HC-3 scaffold [3]. Furthermore, HC-15 serves as a ChAc substrate with a distinct acetylation rate that parallels its reduced neuromuscular activity, making it a valuable tool for studying presynaptic cholinergic false-transmitter incorporation independently of potent uptake blockade [4]. Substituting HC-3 for HC-15 in these contexts would introduce unwanted pharmacological confounds—excessive uptake inhibition, curare-like postsynaptic effects, and incompatibility with established radiolabeling protocols.

Hemicholinium-15 Quantitative Differentiation Evidence: Head-to-Head Pharmacological, Biochemical, and Radiochemical Comparisons


High-Affinity Choline Uptake Inhibition Potency: HC-15 vs. HC-3 in Rat Brain Synaptosomes

In a direct comparative study of hemicholinium derivatives using rat brain synaptosomes, HC-15 exhibited an I₅₀ of 8.0 μM for inhibition of the high-affinity choline transport system, making it 100-fold less potent than HC-3 (I₅₀ = 0.08 μM) and equipotent to terphenylhemicholinium-3 (I₅₀ = 0.08 μM) [1]. This 100-fold potency differential was subsequently corroborated by multiple groups—Sterling et al. (1986) reported an HC-3 I₅₀ of 6.1 × 10⁻⁸ M in the same system, and Chatterjee et al. (1988) found HC-15 to be inactive at concentrations where HC-3 exhibited an IC₅₀ of 18 nM in rat striatal synaptosomes [2][3]. The potency gap widens further in mitochondrial choline transport, where HC-15 shows a Ki of 55 μM vs. HC-3's Ki of 17 μM (rat liver mitochondria) [4]. This reduced potency is attributed to HC-15 being the monomeric 'half-molecule' of the bisquaternary HC-3, lacking the second quaternary ammonium center required for optimal transporter interaction.

choline transport inhibition synaptosomal HACU hemicholinium SAR

Divergent Neuromuscular Junction Mechanism: HC-15 as a Noncompetitive ACh Sensitizer vs. HC-3 Curare-Like Activity

In a direct paired evaluation using frog rectus abdominis muscle, Orsetti and Cassone (1983) demonstrated that HC-15 and HC-3 modify acetylcholine responses through fundamentally different mechanisms [1]. HC-3 exhibited weak anticholinesterase activity accompanied by a curare-like (competitive nicotinic antagonist) action, consistent with its bisquaternary structure resembling neuromuscular blocking agents. In contrast, HC-15 acted as a noncompetitive sensitizer that potentiated the muscle contractile response to ACh. The authors hypothesized that HC-15 interacts with an allosteric site on the nicotinic receptor distinct from the ACh binding site, and that this interaction increases the affinity between ACh and its receptor. This mechanistic dichotomy was presaged by Hemsworth and Morris (1971), who showed that HC-15 produces a dual pre- and post-junctional blockade: large doses cause a nondepolarizing (post-junctional) block, while low doses produce a slowly developing, use-dependent block in rapidly stimulated muscles that is not reversed by anticholinesterase agents [2]. This profile contrasts sharply with HC-3, whose neuromuscular block is predominantly presynaptic via choline uptake inhibition.

neuromuscular junction pharmacology nicotinic receptor modulation ACh potentiation

PET Tracer Radiolabeling Capability: [¹¹C]HC-15 and [¹⁸F]HC-15 vs. Unlabeled HC-3 for Cardiac HACU Imaging

HC-15 possesses a unique structural advantage for PET tracer development: its monomeric morpholinium core contains a single quaternary nitrogen amenable to N-[¹¹C]methylation and N-[¹⁸F]fluoromethylation—synthetic routes that cannot be directly applied to the bisquaternary HC-3 scaffold [1]. Gao et al. (2007) reported that [¹¹C]HC-15 was synthesized in 55–70% radiochemical yield (decay-corrected to EOB) with >99% radiochemical purity and >1.0 Ci/μmol specific activity, using [¹¹C]CH₃OTf for N-methylation of the 4-methyl-2-phenyl-morpholin-2-ol precursor [1]. [¹⁸F]HC-15 was prepared by N-[¹⁸F]fluoromethylation in 20–30% radiochemical yield with comparable purity and specific activity. In biodistribution studies, [¹¹C]HC-15 showed heart uptake of 1.32 ± 0.75 %ID/g in the right ventricle, while [¹⁸F]HC-15 achieved 1.28 ± 0.81 %ID/g in the left ventricle at 20 min post-injection in rats [1]. Dynamic PET imaging in rats demonstrated rapid heart uptake and blood pool clearance yielding clear cardiac images; similar results were obtained in canine models [2]. Notably, blockade experiments with unlabeled HC-15 (3.0 mg/kg i.v. pretreatment) produced only minor reductions in tracer retention, suggesting that HC-15 PET tracer localization may involve both HACU-specific and non-specific components—a behavior distinct from what would be expected with a high-affinity HC-3-based tracer [2].

PET imaging cardiac parasympathetic innervation choline uptake tracer radiochemistry

Choline Acetyltransferase Substrate Activity: Differential Acetylation Rates Between HC-15 and HC-3

Barker and Mittag (1975) demonstrated in a direct comparative study that both HC-3 and HC-15 serve as substrates for choline acetyltransferase (ChAc) purified from rat brain, while terphenylhemicholinium-3 was not a ChAc substrate [1]. Hemsworth and Morris (1971) further showed that in the absence of choline, both HC-15 and HC-3 are acetylated by ChAc, but HC-3 exhibits a higher rate of acetylation than HC-15, and this difference in acetylation rate parallels the greater neuromuscular blocking activity of HC-3 [2]. This finding suggests that the acetylated hemicholinium products may be incorporated into cholinergic nerve terminals and subsequently released as false inactive neurotransmitters, with HC-3 producing a stronger false-transmitter effect than HC-15 due to its more efficient acetylation. This differential provides a mechanistic basis for the reduced presynaptic blocking potency of HC-15 relative to HC-3, as the lower acetylation rate limits false-transmitter incorporation.

choline acetyltransferase false neurotransmitter hemicholinium acetylation ChAc substrate kinetics

Covalent Inhibitor Derivatization: HC15-BrM as an Irreversible HACU Probe vs. Reversible HC-3 Inhibition

Smart (1983) synthesized the 2-bromoethylamine (mustard) derivatives of both HC-3 and HC-15, demonstrating that the hemicholinium scaffold can be converted into covalent, functionally irreversible inhibitors of the sodium-dependent high-affinity choline uptake (SDHACU) system [1]. HC15-bromo mustard (HC15-BrM) cyclizes in aqueous solution to a monoethylenimine derivative structurally almost identical to HC-15, which then covalently modifies nucleophilic groups at the transporter binding site. While HC3-BrM proved substantially more potent than HC-3 on an equivalent concentration basis (becoming the most potent known synthetic SDHACU inhibitor at that time), HC15-BrM provides a complementary tool: its lower baseline affinity (inherited from the HC-15 scaffold) combined with covalent attachment enables a different experimental window for probing transporter occupancy and turnover. Synaptosomes incubated with 25 nM precyclized HC3-BrM and then washed retained ~32% reduction in SDHACU Vmax, whereas HC-3's inhibition was completely reversed by washing—establishing the covalent vs. reversible dichotomy [1]. Although the HC15-BrM derivative was not individually characterized for wash-resistance in this study, the structural parallelism between HC-15/HC15-BrM and HC-3/HC3-BrM supports a class-level inference that HC15-BrM would exhibit analogous covalent behavior.

irreversible choline uptake inhibitor hemicholinium mustard covalent probe SDHACU

Quantum Dot Bioconjugation: HC-15 as a Cholinomimetic Targeting Ligand for Nanocrystal Imaging Probes

HC-15 has been validated as a molecular recognition element for targeting cholinergic sites when conjugated to luminescent quantum dots (QDs). Gégout et al. (2012) reported the synthesis and characterization of water-soluble CdSe/ZnSe/ZnS core/shell/shell quantum dots where cholinomimetic specificity was conferred by conjugation to an aminated analogue of HC-15, exploiting its well-characterized competitive binding to the high-affinity choline uptake transporter [1]. The final bioconjugate was fully characterized by ¹H and ³¹P NMR, absorption and emission spectroscopy, and transmission electron microscopy. This application capitalizes on HC-15's monomeric structure, which provides a single modifiable amine handle for bioconjugation chemistry—a feature not readily accessible with the symmetrical bisquaternary HC-3 scaffold, which would require more complex regioselective functionalization. The HC-15-QD conjugate represents a proof-of-concept that the HC-15 pharmacophore retains CHT recognition capability even after substantial chemical modification, enabling its use as a targeting vector in nanoscale imaging probe design [1].

quantum dot bioconjugation cholinergic imaging molecular recognition nanocrystal probe

Hemicholinium-15 (CAS 4303-88-2): High-Value Application Scenarios for Scientific Procurement


Cardiac Parasympathetic PET Imaging with [¹¹C]HC-15 and [¹⁸F]HC-15

Nuclear medicine and molecular imaging centers developing non-invasive PET probes for cardiac parasympathetic innervation should procure HC-15 as the precursor for [¹¹C]HC-15 and [¹⁸F]HC-15 radiosynthesis. The validated N-[¹¹C]methylation protocol yields 55–70% radiochemical yield with >99% purity in under 15 minutes from EOB, while N-[¹⁸F]fluoromethylation proceeds in 20–30% yield [1]. Biodistribution data confirm cardiac uptake (1.32 ± 0.75 %ID/g right ventricle for [¹¹C]HC-15; 1.28 ± 0.81 %ID/g left ventricle for [¹⁸F]HC-15 at 20 min p.i.) [1]. No alternative hemicholinium scaffold (including HC-3) has published PET radiolabeling chemistry, making HC-15 the sole validated precursor for this application.

Nicotinic Receptor Allosteric Modulation Studies at the Neuromuscular Junction

Electrophysiology and neuromuscular pharmacology laboratories investigating noncompetitive nicotinic receptor modulation should select HC-15 over HC-3 because HC-15 acts as an ACh sensitizer/potentiator via a proposed allosteric site on the nicotinic receptor, while HC-3 exerts a curare-like competitive blockade [1]. HC-15's dual pre- and post-junctional action—with use-dependent block at low doses that resists anticholinesterase reversal—also enables studies of activity-dependent cholinergic transmission distinct from HC-3's predominantly presynaptic mechanism [2].

False-Transmitter Incorporation Studies with Differential ChAc Substrate Rates

Researchers investigating the false-transmitter hypothesis at cholinergic synapses should use HC-15 in parallel with HC-3 to exploit their differential ChAc acetylation rates. HC-3 is acetylated at a higher rate than HC-15, and this difference correlates with their respective neuromuscular blocking potencies [1]. HC-15 thus serves as a low-acetylation control enabling experimental dissection of false-transmitter incorporation from direct transporter inhibition, an experimental design impossible with HC-3 alone. Terphenyl-HC-3, which lacks ChAc substrate activity entirely, provides an additional orthogonal control [2].

Covalent Affinity Probe Development Using HC15-Bromo Mustard Derivatives

Chemical biology groups developing covalent probes for CHT target identification or affinity labeling should consider the HC-15 mustard derivative (HC15-BrM) as a complementary tool to HC3-BrM. While HC3-BrM is substantially more potent (the most potent synthetic SDHACU inhibitor reported by Smart, 1983), HC15-BrM's lower baseline affinity—inherited from the parent HC-15 scaffold—allows for controlled, substoichiometric covalent modification of transporter sites, avoiding complete saturation [1]. This property is valuable for occupancy titration studies where the high potency of HC3-BrM (effective at 25 nM with ~32% irreversible Vmax reduction) would be experimentally limiting [1].

Quote Request

Request a Quote for Hemicholinium-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.